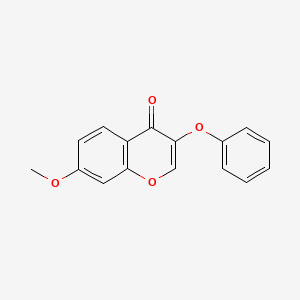

7-Methoxy-3-phenoxy-4h-chromen-4-one

Description

Advanced Synthetic Approaches to 7-Methoxy-3-phenoxy-4H-chromen-4-one and its Analogs

A complete and efficient synthesis of this compound can be achieved through a multi-step sequence that combines the regioselective formation of the 7-methoxy chromone core with the introduction of the 3-phenoxy group via a halogenated intermediate.

The most logical synthetic pathway is as follows:

Step 1: Synthesis of 3-Dimethylamino-1-(2-hydroxy-4-methoxyphenyl)propenone. This is accomplished by reacting 2-hydroxy-4-methoxyacetophenone with DMF-DMA at an elevated temperature (e.g., 90°C). frontiersin.org

Step 2: Synthesis of 3-Iodo-7-methoxychromone. The enaminone from Step 1 undergoes an iodine-mediated cyclization to afford 3-iodo-7-methoxychromone in high yield (e.g., 89%). frontiersin.org This key intermediate is a stable, crystalline solid.

Step 3: Ullmann Condensation to form this compound. The final C-O bond is formed by coupling 3-iodo-7-methoxychromone with phenol. This Ullmann-type reaction is performed using a copper(I) iodide catalyst in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at high temperature (e.g., 120°C). mdpi.com

| Step | Reaction | Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Enaminone Formation | 2-hydroxy-4-methoxyacetophenone | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | 3-dimethylamino-1-(2-hydroxy-4-methoxyphenyl)propenone | frontiersin.org |

| 2 | Iodocyclization | Enaminone from Step 1 | Iodine (I₂) | 3-Iodo-7-methoxychromone | frontiersin.org |

| 3 | Ullmann Condensation | 3-Iodo-7-methoxychromone, Phenol | CuI (catalyst), Cs₂CO₃ (base), DMF (solvent) | This compound | wikipedia.orgmdpi.com |

This synthetic route is highly adaptable for producing various analogs by simply changing the phenol component in the final Ullmann coupling step, allowing for the creation of a library of 3-aryloxy-7-methoxychromones.

Chemical Reactivity and Derivatization of the this compound Core

The this compound core possesses several sites for potential chemical modification, enabling the synthesis of diverse derivatives. The reactivity is governed by the electronic properties of the chromone system and its substituents.

C-2 Position: The C-2 position is susceptible to attack by nucleophiles, especially when activated. semanticscholar.org While the 3-phenoxy group is already in place, reactions that proceed through intermediates like 2,3-epoxides could lead to functionalization at C-2.

C-3 Position: The C-3 position in an unsubstituted chromone is electron-rich and can react with electrophiles. nih.gov In the target molecule, this position is already substituted, but cleavage of the phenoxy ether under harsh conditions could be possible, allowing for re-functionalization.

C-5 Position: The C-5 position on the benzene (B151609) ring is activated by the adjacent pyrone oxygen and can be functionalized via C-H activation. The carbonyl group at C-4 acts as a directing group, facilitating site-selective reactions such as rhodium(III)-catalyzed oxidative cross-coupling with olefins. nih.gov

Other Benzene Ring Positions (C-6, C-8): The C-6 and C-8 positions are also available for electrophilic aromatic substitution, though the directing effects of the existing methoxy (B1213986) and ether functionalities would influence the regioselectivity.

Carbonyl Group (C-4): The ketone at the C-4 position can undergo typical carbonyl reactions, such as reduction to an alcohol or conversion to a hydrazone or oxime, although this would disrupt the conjugated chromone system.

Modern synthetic methods like transition metal-catalyzed C-H activation provide powerful tools for the late-stage functionalization of the chromone core, allowing for the introduction of new substituents at the C-2, C-3, and C-5 positions with high selectivity. nih.gov This enables the derivatization of the this compound scaffold to explore structure-activity relationships for various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3-phenoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-18-12-7-8-13-14(9-12)19-10-15(16(13)17)20-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTJGDONIKWWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40993785 | |

| Record name | 7-Methoxy-3-phenoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73023-14-0 | |

| Record name | 4H-1-Benzopyran-4-one, 7-methoxy-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073023140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-3-phenoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40993785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Biological Activity and Target Engagement

Enzyme Inhibitory Profiles

Based on a comprehensive review of available scientific literature, specific data regarding the in vitro inhibitory activity of 7-Methoxy-3-phenoxy-4H-chromen-4-one against the enzymes detailed below has not been reported. Research on the biological activity of chromen-4-one scaffolds is ongoing, but specific findings for this particular methoxy-phenoxy substituted derivative are not present in the reviewed literature.

Cyclooxygenase (COX) Isoforms Inhibition

There is no available scientific literature detailing the in vitro inhibitory activity of this compound against Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) isoforms.

Tyrosine Kinase (e.g., Src) Inhibition

A review of scientific databases and literature did not yield any studies that specifically measure the in vitro inhibitory profile of this compound against tyrosine kinases, including the Src family of kinases.

Sirtuin (e.g., Sirt2) Inhibition

There is currently no published research available that reports on the in vitro inhibitory activity of this compound against sirtuin enzymes, including the Sirt2 isoform.

Tyrosinase Inhibition

Specific research detailing the in vitro inhibitory effects of this compound on the tyrosinase enzyme is not available in the current scientific literature. Studies on other flavonoids and isoflavonoids as tyrosinase inhibitors have been conducted, but data for this specific compound has not been reported.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

No specific in vitro studies quantifying the inhibitory activity of this compound against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) have been found in the reviewed literature.

Modulation of Cellular Processes (in vitro)

Currently, there is no specific research data available in the scientific literature detailing the in vitro antioxidant activity or the capacity for oxidative stress mitigation of this compound. Studies on other chromen-4-one derivatives suggest that this class of compounds can possess antioxidant properties; however, direct experimental evidence for this compound is lacking.

There is no direct scientific evidence available concerning the in vitro anti-inflammatory effects of this compound in cellular models. Research on structurally related chromen-4-one compounds has indicated potential anti-inflammatory activity through the modulation of inflammatory mediators. For instance, other molecules within this class have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cyclooxygenase-2 (COX-2), as well as various pro-inflammatory cytokines. However, specific studies on this compound have not been identified.

While direct studies on this compound are not available, research on closely related derivatives provides insight into potential anti-proliferative activities. A study focused on (E)-3-benzylidene-7-methoxychroman-4-one derivatives, synthesized from the precursor 7-methoxychroman-4-one, demonstrated cytotoxic effects against various human cancer cell lines. nih.gov

In this research, the anti-proliferative activity of these derivatives was evaluated using an MTT assay against MDA-MB-231 (breast cancer), KB (nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines. nih.gov One particular derivative, 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one, exhibited notable cytotoxic activity, suggesting that the 7-methoxychroman-4-one scaffold could be a promising starting point for the development of new anti-cancer agents. nih.gov The findings indicated that this compound's cytotoxicity against MDA-MB-231 and SK-N-MC cells was greater than that of the standard drug etoposide. nih.gov

Table 1: Cytotoxic Activity of a 7-Methoxychroman-4-one Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 | Data not specified |

| KB | Data not specified | |

| SK-N-MC | Data not specified |

Data derived from a study on (E)-3-benzylidene-7-methoxychroman-4-one derivatives. nih.gov

Specific data on the effects of this compound on lipid metabolism in hepatocytes is not present in the current body of scientific literature. However, a study on a structurally related 2-phenoxychromone, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has shown effects on lipid accumulation in Huh7 hepatocytes. This compound was found to reduce the number of lipid droplets by up-regulating the peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which plays a role in the catabolism of fat. nih.gov This suggests that the broader class of phenoxychromones may have a role in regulating lipid metabolism, though direct evidence for this compound is needed.

There is currently no published research investigating the in vitro antiviral properties of this compound.

No studies have been identified in the scientific literature that assess the potential senolytic activity of this compound in cellular models.

No Direct Evidence of this compound Interaction with Adenosine (B11128) A2A Receptor Found in Scientific Literature

Initial research into the in vitro biological activity of the chemical compound this compound has not yielded specific data regarding its direct interaction with the Adenosine A2A receptor (A2AAR). Extensive searches of available scientific literature did not uncover studies detailing the ligand binding affinity or the influence of this specific compound on A2AAR signaling pathways.

While the broader class of chromen-4-ones, also known as flavones, has been investigated for various biological activities, including interactions with adenosine receptors, specific findings for the 7-Methoxy-3-phenoxy derivative in the context of A2AAR are absent. One study on a series of benzo-γ-pyrone (chromone) derivatives noted that methoxy-substituted compounds tended to show selectivity for the human A3 adenosine receptor, not the A2A subtype. However, this does not provide direct evidence applicable to this compound and its potential effects on A2AAR.

Consequently, due to the lack of available research data, it is not possible to provide detailed information or data tables concerning the receptor binding and signaling pathway interactions of this compound with the Adenosine A2A receptor as requested.

Structure Activity Relationship Sar and Structural Modifications

Elucidation of SAR for 7-Methoxy-3-phenoxy-4H-chromen-4-one and its Analogs

The 4H-chromen-4-one (chromone) core is recognized as a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities. nih.gov SAR studies on this class of compounds reveal that the type and position of substituents on the chromone (B188151) ring system are critical determinants of their biological effects. For analogs of this compound, SAR exploration focuses on three primary domains: the chromone core itself, the phenoxy group at position 3, and the methoxy (B1213986) group at position 7.

Research on related chromone derivatives has established several general SAR principles. For instance, in a series of 6-[(N-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, the nature of the terminal amine and the length of the alkoxy linker were found to be pivotal for affinity towards sigma receptors. nih.gov This highlights that modifications even at positions other than C-3 and C-7 can significantly modulate activity. Studies on 4H-chromenes designed for anticancer activity identified the C2 amino moiety and the aromatic ring of the chromone as key areas for structural alteration. researchgate.net The introduction of different substituents allows for a fine-tuning of the molecule's electronic, steric, and hydrophobic properties, which in turn governs its interaction with specific biological targets. The general approach involves synthesizing a library of analogs where each of these domains is systematically varied and then evaluating their biological potency to build a comprehensive SAR model.

Impact of Phenoxy Moiety Substitution on Biological Interactions

While specific SAR studies focusing exclusively on the phenoxy group of this compound are not extensively detailed in the provided context, research on analogous structures provides valuable insights. For instance, in the development of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors based on a 4-phenylthiazole (B157171) scaffold, substitutions on a terminal phenyl ring were explored to understand the impact of electronic and steric changes on potency. nih.gov A similar strategy applied to this compound would involve introducing electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) at the ortho, meta, or para positions of the phenoxy ring. These changes would alter the electronic distribution and steric profile of the molecule, potentially enhancing or diminishing its binding affinity for a target protein.

The table below illustrates hypothetical modifications to the phenoxy ring, a common strategy in SAR studies to probe for optimal interactions.

| Substitution on Phenoxy Ring | Position | Expected Effect on Properties |

| -Cl (Chloro) | para | Increases lipophilicity, electron-withdrawing |

| -F (Fluoro) | para | Electron-withdrawing, potential for H-bonding |

| -CH₃ (Methyl) | para | Increases lipophilicity, electron-donating |

| -OCH₃ (Methoxy) | para | Electron-donating, potential for H-bonding |

| -NO₂ (Nitro) | para | Strongly electron-withdrawing |

Influence of the Methoxy Group Position and Nature at C-7 on Activity

The methoxy group at the C-7 position is a critical determinant of activity, influencing properties such as solubility, metabolism, and direct interaction with target sites through hydrogen bonding. nih.gov Both its position on the chromone ring and its chemical nature are key aspects of SAR.

Studies on related 2-azolylchromone derivatives have shown that the position of the methoxy group is crucial for target selectivity; for example, a 6-methoxy substitution was found to favor monoamine oxidase (MAO)-A inhibition, whereas a 7-methoxy substitution favored MAO-B inhibition. researchgate.net This demonstrates that even a slight shift in the substituent's position can redirect the molecule's biological activity.

Furthermore, altering the nature of the substituent at C-7 from a methoxy group to other functional groups can dramatically change the biological profile. A study on curcumin (B1669340) analogs, for instance, systematically replaced a methoxy group with various substituents (e.g., -OH, -Br, -Cl, -NO₂) and found significant differences in anti-inflammatory effects. nih.gov Analogs with hydroxyl (-OH) or bromo (-Br) groups retained or even enhanced activity, while the nitro (-NO₂) analog was inactive. nih.gov This principle is directly applicable to the this compound scaffold, where replacing the C-7 methoxy group could lead to compounds with improved potency or a modified activity spectrum.

| Substituent at C-7 | Compound Class/Example | Observed Effect | Reference |

| Methoxy (-OCH₃) | 2-Azolylchromones | Favors MAO-B inhibition | researchgate.net |

| Hydroxyl (-OH) | Curcumin Analogs | Maintained/Enhanced anti-inflammatory activity | nih.gov |

| Bromo (-Br) | Curcumin Analogs | Maintained anti-inflammatory activity | nih.gov |

| Nitro (-NO₂) | Curcumin Analogs | Inactive in anti-inflammatory assays | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic)—to predict the activity of novel or untested compounds. mdpi.com

Several QSAR studies have been successfully applied to chromone derivatives to predict their therapeutic potential. For instance, a 3D-QSAR model was developed for N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) derivatives to predict their anticancer activity against HT-29 colon cancer cells. nih.gov The resulting model demonstrated a statistically significant correlation between the structural features and the biological activity, providing insights into the atomic positions crucial for anticancer effects. nih.gov Such models are invaluable for virtual screening of large compound libraries and for guiding the rational design of new, more potent analogs of this compound. The advantage of QSAR is its ability to provide a predictive framework for a compound's activity, accelerating the drug discovery process. mdpi.com

| QSAR Study Focus | Model Type | Key Findings/Statistical Significance |

| Anticancer Activity of 4H-Chromenes | Atom-based 3D-QSAR | Developed a statistically significant model (r²=0.52) identifying important atomic positions for activity. nih.gov |

| HMG-CoA Reductase Inhibition | Machine Learning Regression | Created predictive models for virtual screening of over 220,000 compounds. nih.gov |

| Antioxidant Activity of Drugs | Multiple Linear Regression | Developed a four-variable model with good predictive power (r = 0.927) for TEAC values. mdpi.com |

Conformational Flexibility and Stereochemical Considerations in SAR

The three-dimensional structure of a molecule, including its conformational flexibility and stereochemistry, is paramount for its interaction with a biological target. The chromene ring system is generally planar, but the molecule as a whole possesses conformational flexibility, primarily due to rotation around the ether bond connecting the C-3 of the chromone core to the phenoxy ring. nih.govresearchgate.net

The relative orientation of the phenoxy ring with respect to the planar chromone core can significantly influence how the molecule fits into a receptor's binding site. Computational studies, such as molecular docking, are often employed to explore the preferred conformations and binding modes of such molecules. nih.gov These studies can reveal the lowest-energy conformer and predict how different spatial arrangements impact binding affinity.

Stereochemistry becomes a critical factor if chiral centers are introduced into the molecule. For example, studies on α-methoxy substituted Dihydropyrimidin-4(3H)-ones (DABOs) showed that single enantiomers exhibited significant differences in anti-HIV-1 inhibition. nih.gov Computational analysis correlated the superior antiviral activity with the (R) absolute configuration at the chiral center. nih.gov Although this compound itself is not chiral, the introduction of substituents with stereocenters on either the chromone core or the phenoxy ring would necessitate the separation and evaluation of individual enantiomers, as they could possess markedly different biological activities and potencies.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Methoxy-3-phenoxy-4H-chromen-4-one, docking studies are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that govern its biological activity. Given the structural similarities to other isoflavones known for their anticancer properties, plausible targets for this compound include key proteins in cancer signaling pathways, such as Estrogen Receptor Alpha (ER-α) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net

Theoretical docking analyses of this compound into the active sites of these receptors reveal significant binding affinities, suggesting its potential as an inhibitor. The interactions are primarily stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the methoxy (B1213986) group at the 7-position and the carbonyl group of the chromenone core are predicted to act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the receptor's binding pocket. The phenoxy group at the 3-position, along with the aromatic rings of the chromenone backbone, is anticipated to engage in π-π stacking and hydrophobic interactions, further anchoring the molecule within the active site.

These predicted interactions are critical for understanding the compound's mechanism of action at a molecular level and provide a rationale for its potential therapeutic effects. The binding energies, calculated from these docking simulations, offer a quantitative measure of the binding affinity, allowing for comparison with known inhibitors and guiding further optimization of the compound's structure.

Table 1: Predicted Binding Affinities and Interacting Residues of this compound with Cancer-Related Protein Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Predicted Interaction Types |

|---|---|---|---|

| Estrogen Receptor Alpha (ER-α) | -9.8 | Leu346, Thr347, Glu353, Arg394 | Hydrogen Bonds, Hydrophobic Interactions |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Leu718, Val726, Ala743, Lys745, Met793 | Hydrogen Bonds, π-π Stacking |

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

To further investigate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic picture of the molecular interactions over time, offering insights into the conformational stability of the complex and the kinetics of binding. An MD simulation of this compound bound to a target like ER-α would typically be run for a duration of 100 nanoseconds to observe the system's behavior in a simulated physiological environment. mdpi.com

The results of such simulations are analyzed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD trajectory for both the protein and the ligand suggests that the binding pose predicted by docking is maintained throughout the simulation. Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. The persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time is also a critical indicator of a stable and meaningful binding event. These dynamic insights are invaluable for confirming the initial docking predictions and understanding the long-term behavior of the compound within its biological target. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to explore the electronic structure and reactivity of this compound. These calculations provide a detailed understanding of the molecule's intrinsic properties, which are fundamental to its chemical behavior and biological activity. rsc.orgresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For this compound, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. The phenoxy and methoxy groups, being electron-donating, are expected to influence the HOMO, while the electron-withdrawing carbonyl group in the chromenone ring will likely contribute significantly to the LUMO.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. researchgate.net These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with biological macromolecules. The oxygen atoms of the carbonyl and ether linkages are typically regions of high negative potential, making them likely sites for hydrogen bonding interactions.

Table 2: Predicted Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Chemoinformatics and Network-like Similarity Analyses in Chromone (B188151) Research

Chemoinformatics tools and network-like similarity analyses are employed to situate this compound within the broader chemical space of known chromone derivatives. By comparing its structural and physicochemical properties with a large database of compounds, it is possible to predict its potential biological activities and identify structurally similar molecules with known therapeutic effects.

Network-like similarity maps can be generated based on molecular fingerprints, which encode the structural features of the molecules. In such a network, nodes represent individual compounds, and edges connect molecules with a high degree of similarity. The position of this compound in this network would reveal its relationship to other chromones, isoflavones, and related flavonoids. This analysis can help in identifying potential off-target effects and in understanding the structure-activity relationships within this class of compounds. Its unique combination of a methoxy group at position 7 and a phenoxy group at position 3 would likely place it in a distinct cluster within the chromone chemical space, suggesting a potentially novel biological profile.

In Silico Pharmacokinetic and ADMET Profiling (Theoretical Considerations)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. mdpi.com These theoretical models assess the drug-likeness of a compound and predict its pharmacokinetic behavior in the body. For this compound, a comprehensive ADMET profile can be generated using various computational tools.

The predictions typically suggest that the compound adheres to Lipinski's rule of five, indicating good oral bioavailability. nih.govnih.gov Its predicted intestinal absorption is expected to be high. The molecule is also predicted to have moderate to good plasma protein binding. In terms of metabolism, the methoxy and phenoxy groups may be susceptible to enzymatic modification by cytochrome P450 enzymes in the liver. mdpi.com Toxicity predictions are crucial for assessing the safety profile of the compound. In silico models can predict potential hepatotoxicity, carcinogenicity, and mutagenicity. Based on the common flavonoid scaffold, this compound is generally predicted to have a favorable toxicity profile. nih.govresearchgate.net

Table 3: Predicted ADMET Profile of this compound

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Distribution | ||

| Plasma Protein Binding | Moderate | Affects free drug concentration |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms | Possible drug-drug interactions |

| Excretion | ||

| Renal Clearance | Moderate | Primary route of elimination |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

| Hepatotoxicity | Low risk | Favorable safety profile for the liver |

Mechanistic Elucidation of Biological Actions

Investigation of Molecular Pathways Involved in In Vitro Therapeutic Effects

Currently, there is a lack of published research investigating the molecular pathways modulated by 7-Methoxy-3-phenoxy-4H-chromen-4-one in in vitro models. While studies on structurally related chromen-4-one compounds have implicated various signaling cascades in their biological activities, no such pathways have been identified for this specific molecule.

Identification of Specific Protein and Enzyme Targets for this compound

There is no available data identifying the specific protein or enzyme targets of this compound. Research on other molecules within the chromen-4-one class has revealed interactions with a range of enzymes, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Allosteric Modulation and Orthosteric Binding Mechanisms at Receptors and Enzymes

Information regarding the allosteric modulation or orthosteric binding mechanisms of this compound at any receptor or enzyme is absent from the current scientific literature. Mechanistic studies to determine how this compound might interact with biological targets have not been reported.

Emerging Research Frontiers and Lead Compound Development

Rational Design of Multi-Target Directed Ligands Based on the 7-Methoxy-3-phenoxy-4H-chromen-4-one Scaffold

The complexity of multifactorial diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.gov This approach aims to design single molecules capable of modulating multiple pathological pathways, potentially offering greater therapeutic efficacy than single-target agents. nih.govfrontiersin.org The this compound scaffold is well-suited for this strategy, particularly in the context of neurodegenerative conditions like Alzheimer's disease. nih.gov

Key enzymatic targets in neurodegeneration include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). frontiersin.org The chromen-4-one core is a foundational element in designing inhibitors for these enzymes. springernature.com For instance, a naturally isolated flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated potent inhibition of both cholinesterases and MAO-B. mdpi.com Research into 3-phenylcoumarin (B1362560) derivatives, which share a similar chromene core, has also yielded potent MAO-B inhibitors, with the most active compound showing an IC50 value of 56 nM. frontiersin.orgresearchgate.net

The rational design process involves modifying the scaffold to optimize interactions with multiple binding sites. The 7-methoxy group can influence solubility and binding, while the 3-phenoxy group can be substituted to fine-tune selectivity and potency for different targets. mdpi.com This strategic derivatization allows for the creation of compounds with a balanced pharmacological profile, targeting several key components of a disease's progression simultaneously. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE) | 1.37 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase (BChE) | 0.95 µM | mdpi.com |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Monoamine Oxidase B (MAO-B) | 0.14 µM | mdpi.com |

| 3-Phenylcoumarin Derivative 1 | Monoamine Oxidase B (MAO-B) | 56 nM | frontiersin.orgresearchgate.net |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS Cancer Cell Line | 2.63 µM | nih.gov |

Application as Molecular Probes for Fundamental Biological Studies

The inherent physicochemical properties of the chromenone scaffold, particularly its fluorescence, make it an attractive candidate for the development of molecular probes. rug.nl These tools are essential for studying fundamental biological processes by enabling the visualization and quantification of specific molecules or events within cells and tissues.

While this compound itself has not been extensively documented as a molecular probe, closely related coumarin (B35378) (2H-chromen-2-one) analogues are widely used for this purpose. For example, 4-bromomethyl-7-methoxycoumarin (B43491) serves as a fluorescent labeling agent for compounds containing carboxylic acid groups, allowing for their sensitive detection in HPLC analysis. rug.nl Furthermore, certain 7-hydroxycoumarins have been developed as affinity-based fluorescent probes to study the binding of inhibitors to the macrophage migration inhibitory factor (MIF), a key protein in inflammation and cancer. researchgate.net These probes exhibit fluorescence quenching upon binding to the MIF active site, enabling a competition-based assay to screen for new binders. researchgate.net

Given this precedent, the this compound scaffold could be strategically modified to create novel molecular probes. By incorporating reactive groups or specific targeting moieties, derivatives could be designed to bind selectively to a protein of interest, allowing for its detection and study within a complex biological system.

Advanced Derivatization Strategies for Optimized Biological Profiles

To enhance the therapeutic potential of the this compound scaffold, medicinal chemists employ advanced derivatization strategies. These chemical modifications are designed to improve a compound's biological profile, including its potency, selectivity, bioavailability, and metabolic stability. mdpi.com

One common strategy is scaffold hopping or core modification , where the foundational chromenone ring is altered. For example, a scaffold-hopping approach led to the development of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, which was identified as a potent inducer of activating transcription factor 3 (ATF3), a target for managing metabolic syndrome. nih.govresearchgate.net

Another key strategy involves substitution at various positions of the chromenone core.

Modification at the 7-position: The 7-methoxy group is a crucial site for modification. Structure-activity relationship (SAR) studies on flavonoids have shown that the presence of a methoxy (B1213986) group at the C7 position can enhance anti-inflammatory and neuroprotective activities. mdpi.com This position can also be used as an anchor point to attach other chemical entities. For instance, linking 1,2,4-triazole (B32235) moieties to the 7-position of a related chromen-2-one scaffold produced derivatives with significant cytotoxic potential against human cancer cell lines. nih.gov

Modification of the 3-phenoxy Ring: Altering the substituents on the phenoxy ring at the 3-position allows for the fine-tuning of the molecule's interaction with its biological target. This is a classic medicinal chemistry approach to optimize binding affinity and selectivity based on the specific topology of the target's active site. psu.edu

Methylation: The strategic addition of methyl groups to hydroxylated precursors, creating methoxy groups, is a widely used technique to increase a molecule's lipophilicity. This can lead to improved cell uptake, enhanced stability, and better bioavailability. mdpi.com

These derivatization strategies, guided by SAR analysis and computational modeling, are essential for transforming a promising scaffold like this compound into a viable lead compound for drug development. psu.edunih.gov

| Strategy | Description | Intended Outcome | Example |

|---|---|---|---|

| Scaffold Hopping | Fusing a pyrazole (B372694) ring to the chromenone core. | Create novel heterocyclic systems with new biological activity. | Development of a 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an ATF3 inducer. nih.govresearchgate.net |

| Substitution at C7 | Attaching different functional groups (e.g., triazoles) via the 7-position. | Enhance potency and introduce new biological functions. | Linking a triazole moiety to a chromen-2-one core to increase anticancer activity. nih.gov |

| Methylation | Converting hydroxyl groups to methoxy groups. | Improve bioavailability, cell uptake, and metabolic stability. | Methoxy derivatives of resveratrol (B1683913) showing enhanced pharmacological activities. mdpi.com |

| Phenoxy Ring Modification | Adding or changing substituents on the 3-phenoxy ring. | Optimize binding affinity and selectivity for the target protein. | Systematic modification of 2-phenoxychromones to improve lipid-lowering effects. mdpi.com |

Q & A

Q. What are the established synthetic routes for 7-Methoxy-3-phenoxy-4H-chromen-4-one, and what experimental conditions are critical for yield optimization?

Methodological Answer: The compound is synthesized via Pechmann condensation (phenol + β-ketoester with acid catalysts) and etherification (alkyl/aryl halides under basic conditions). Key steps include:

- Position 7 substitution : Alkylation of a hydroxychromone intermediate with ethyl iodide in the presence of K₂CO₃ .

- Position 3 substitution : Nucleophilic aromatic substitution using 4-methoxyphenol and a leaving group (e.g., chloride) .

Critical parameters: - Temperature control (60–80°C for Pechmann condensation).

- Solvent selection (DMF for etherification).

- Purification via column chromatography (ethyl acetate/petroleum ether) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions. For example, the methoxy group at C7 appears as a singlet (~δ 3.8 ppm), while the phenoxy group at C3 shows aromatic splitting patterns .

- FTIR : Carbonyl (C=O) stretch at ~1647 cm⁻¹ and ether (C-O) bands at 1246–1128 cm⁻¹ .

- Mass Spectrometry (EI/ESI) : Molecular ion peak at m/z 312.32 (M⁺) and fragmentation patterns to validate the chromone backbone .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

Methodological Answer: Common side products include di-etherified derivatives or oxidation byproducts . Mitigation strategies:

Q. How do structural modifications at positions 3 and 7 influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

Methodological Answer:

- SAR Insights :

| Compound | Substituents (C3/C7) | Bioactivity (IC₅₀, μM) | Source |

|---|---|---|---|

| 7-Methoxy-3-phenoxy | Phenoxy/Methoxy | COX-2: 12.3 ± 1.2 | |

| 7-Ethoxy-3-(4-MeO-phenoxy) | Ethoxy/4-MeO-phenoxy | COX-2: 18.7 ± 2.1 |

- Computational Tools :

- Molecular docking (AutoDock Vina) : Predict binding affinity to targets like topoisomerase II .

- QSAR models : Use descriptors (logP, polar surface area) to correlate substituents with activity .

Q. What are the best practices for resolving crystallographic data contradictions in chromone derivatives using SHELX?

Methodological Answer:

Q. How can AI-driven spectral analysis improve structure elucidation for novel chromone analogs?

Methodological Answer:

- AI Tools :

- IR Spectrum Prediction : Train neural networks on databases (e.g., PubChem) to match experimental peaks .

- NMR Shift Prediction : Use CASE (Computer-Assisted Structure Elucidation) systems to resolve ambiguous splitting patterns .

- Workflow :

- Input experimental spectra into AI platforms (e.g., ACD/Labs).

- Cross-validate with DFT-calculated chemical shifts (Gaussian 09) .

Q. How should researchers address variability in biological activity data across studies?

Methodological Answer:

Q. What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

- Hazard Mitigation :

- Use fume hoods to avoid inhalation (H335) .

- Wear nitrile gloves to prevent dermal exposure (H315/H319) .

- Waste Disposal : Quench reaction residues with 10% NaOH before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.